ドラコフラバン B2

概要

説明

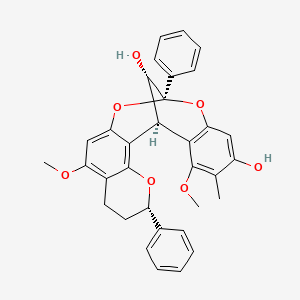

The compound “Dracoflavan B2” is a complex organic molecule with a unique structure. It features multiple rings, methoxy groups, and phenyl groups, which contribute to its distinct chemical properties.

科学的研究の応用

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might be used in the synthesis of materials with specific properties, such as polymers or coatings.

作用機序

Mode of Action

Dracoflavan B2 is a type of A-type deoxyproanthocyanidin . Its structure and stereochemistry have been established by chemical degradation and extensive NMR analysis . The formation mechanism of Dracoflavan B2 involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety . This process results in changes to the target molecules, which can lead to various biological effects.

Biochemical Pathways

It is known that the compound is involved in the oxidation of a 6-methylflavan to a quinonemethide This process could potentially impact various biochemical pathways, leading to downstream effects

Result of Action

It is known that the compound has a role in the oxidation of a 6-methylflavan to a quinonemethide , which could potentially lead to various biological effects.

生化学分析

Biochemical Properties

Dracoflavan B2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Dracoflavan B2 also binds to specific proteins, modulating their function and stability. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

Dracoflavan B2 affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Dracoflavan B2 can activate certain signaling pathways that lead to the expression of genes involved in antioxidant defense. Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of Dracoflavan B2 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dracoflavan B2 binds to specific sites on enzymes, inhibiting their activity and preventing the formation of reactive oxygen species. This inhibition is crucial for its antioxidant properties. Furthermore, Dracoflavan B2 can activate transcription factors that regulate the expression of genes involved in cellular defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dracoflavan B2 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Dracoflavan B2 remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Dracoflavan B2 has been observed to enhance cellular antioxidant capacity, but prolonged exposure may also lead to adaptive responses that reduce its effectiveness .

Dosage Effects in Animal Models

The effects of Dracoflavan B2 vary with different dosages in animal models. At low doses, Dracoflavan B2 exhibits beneficial effects, such as enhanced antioxidant defense and reduced oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

Dracoflavan B2 is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing the overall redox balance within the cell. Additionally, Dracoflavan B2 affects the levels of certain metabolites, which can have downstream effects on cellular function and health .

Transport and Distribution

Within cells and tissues, Dracoflavan B2 is transported and distributed through specific transporters and binding proteins. These interactions are crucial for its localization and accumulation in target tissues. Dracoflavan B2 has been observed to accumulate in tissues with high oxidative stress, where it exerts its antioxidant effects. The transport and distribution of Dracoflavan B2 are important factors that determine its bioavailability and therapeutic potential .

Subcellular Localization

Dracoflavan B2 exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Dracoflavan B2 can localize to the mitochondria, where it enhances mitochondrial antioxidant capacity and protects against oxidative damage. The subcellular localization of Dracoflavan B2 is a key factor in its mechanism of action and therapeutic efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core, introduction of methoxy groups, and the addition of phenyl groups. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

類似化合物との比較

Similar Compounds

Similar compounds might include other pentacyclic molecules with methoxy and phenyl groups. Examples could be:

- Pentacyclic triterpenoids

- Phenylmethoxy derivatives

Uniqueness

The uniqueness of this compound lies in its specific arrangement of rings, methoxy groups, and phenyl groups, which confer distinct chemical and physical properties.

生物活性

Dracoflavan B2 is a compound derived from the resin of the dragon's blood tree (Daemonorops draco), known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of Dracoflavan B2, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Dracoflavan B2 belongs to the class of A-type deoxyproanthocyanidins. Its chemical structure features multiple hydroxyl groups that contribute to its biological activity. The compound's stereochemistry has been established through nuclear magnetic resonance (NMR) analysis, which is crucial for understanding its interaction with biological targets.

Dracoflavan B2 primarily exhibits its biological effects through the inhibition of various enzymes and pathways:

- α-Amylase Inhibition : Dracoflavan B2 has been shown to inhibit pancreatic α-amylase, an enzyme involved in carbohydrate digestion. This inhibition slows the breakdown of starch into sugars, which may have implications for managing diabetes and metabolic disorders. The IC50 values for Dracoflavan B2 are comparable to those of acarbose, a well-known α-amylase inhibitor, indicating significant potential in glycemic control .

- Antioxidant Activity : Research indicates that Dracoflavan B2 possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory conditions .

Biological Activities

The following table summarizes the key biological activities associated with Dracoflavan B2:

Case Studies and Research Findings

Several studies have highlighted the biological significance of Dracoflavan B2:

- Inhibition Studies : A study demonstrated that Dracoflavan B2 effectively inhibits pancreatic α-amylase, with kinetic analysis revealing a non-competitive inhibition mechanism (Ki value of 11.7μM). The phenolic group on the A-ring was identified as crucial for this activity .

- Antioxidant Potential : Research conducted on extracts from Daemonorops draco showed that compounds like Dracoflavan B2 exhibit strong antioxidant activities. This was measured using various assays that assess radical scavenging capabilities .

- Therapeutic Applications : The anti-inflammatory and antioxidant properties suggest potential applications in treating conditions such as diabetes and inflammatory diseases. Further investigations are needed to explore these therapeutic avenues fully.

特性

IUPAC Name |

(1S,5S,13S,21S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O7/c1-18-22(34)16-25-27(30(18)37-3)29-28-26(40-33(39-25,32(29)35)20-12-8-5-9-13-20)17-24(36-2)21-14-15-23(38-31(21)28)19-10-6-4-7-11-19/h4-13,16-17,23,29,32,34-35H,14-15H2,1-3H3/t23-,29-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMNOJJSVJYOFS-SCZWQZILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(C(C2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@]3([C@H]([C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)O)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-47-3 | |

| Record name | Dracoflavan B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。